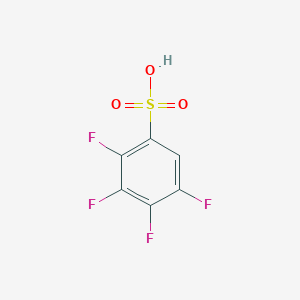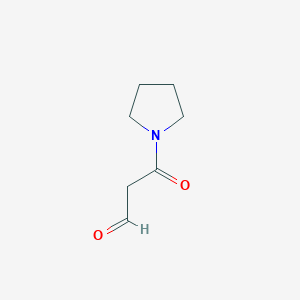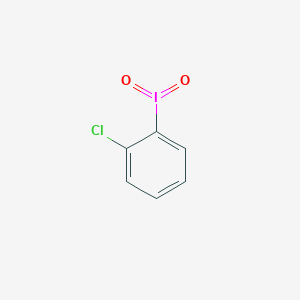
(5R,8S)-5-Methyl-8-(6-methylhept-5-en-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R,8S)-5-Methyl-8-(6-methylhept-5-en-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a complex organic compound with a unique structure It is characterized by a tetrahydronaphthalene core with specific stereochemistry at the 5th and 8th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5R,8S)-5-Methyl-8-(6-methylhept-5-en-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the Tetrahydronaphthalene Core: This can be achieved through cyclization reactions involving aromatic precursors.
Introduction of the Methyl and Heptenyl Groups: These groups are introduced through alkylation reactions, often using Grignard reagents or organolithium compounds.
Stereoselective Synthesis: Ensuring the correct stereochemistry at the 5th and 8th positions is crucial. This can be achieved using chiral catalysts or chiral auxiliaries.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(5R,8S)-5-Methyl-8-(6-methylhept-5-en-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or aldehydes, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring or the alkyl side chains.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorination agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.
Applications De Recherche Scientifique
(5R,8S)-5-Methyl-8-(6-methylhept-5-en-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (5R,8S)-5-Methyl-8-(6-methylhept-5-en-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5R,8S)-5-Methyl-8-(6-methylhept-5-en-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: shares structural similarities with other tetrahydronaphthalene derivatives.
Other Similar Compounds: Compounds such as 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid and its various alkylated derivatives.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the methyl and heptenyl groups
Propriétés
Numéro CAS |
65122-62-5 |
|---|---|
Formule moléculaire |
C20H28O2 |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
(5R,8S)-5-methyl-8-[(2S)-6-methylhept-5-en-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C20H28O2/c1-13(2)6-5-7-14(3)17-10-8-15(4)18-11-9-16(20(21)22)12-19(17)18/h6,9,11-12,14-15,17H,5,7-8,10H2,1-4H3,(H,21,22)/t14-,15+,17-/m0/s1 |
Clé InChI |
ODZQBEPDXUFJRX-UXLLHSPISA-N |
SMILES isomérique |
C[C@@H]1CC[C@H](C2=C1C=CC(=C2)C(=O)O)[C@@H](C)CCC=C(C)C |
SMILES canonique |
CC1CCC(C2=C1C=CC(=C2)C(=O)O)C(C)CCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,7-Diacetyl-1,3,7-triaza-5lambda~5~-phosphabicyclo[3.3.1]nonan-5-one](/img/structure/B14495423.png)

![3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole](/img/structure/B14495442.png)
![7-[4-(3-Hydroxyoctyl)-2,5-dioxo-1,3,4-thiadiazolidin-3-YL]heptanoic acid](/img/structure/B14495444.png)
![Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane](/img/structure/B14495450.png)







